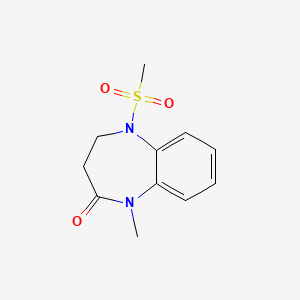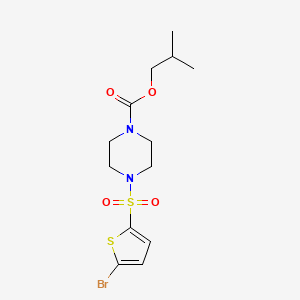![molecular formula C16H22N6O B7673018 1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one](/img/structure/B7673018.png)
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one is a compound that belongs to the class of azepanones and tetrazoles. This compound is of interest due to its unique structural features, which combine the azepanone ring with a tetrazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azepanone ring: This can be achieved through the cyclization of a suitable linear precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.
Introduction of the tetrazole moiety: The tetrazole ring can be introduced via a click chemistry approach involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling of the two fragments: The final step involves the coupling of the azepanone and tetrazole fragments through a suitable linker, such as a propyl chain, using standard peptide coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors or alternative solvents to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The azepanone ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one can be compared with other similar compounds, such as:
1-(3-aminopropyl)azepan-2-one: This compound lacks the tetrazole moiety, which may result in different chemical and biological properties.
5-Phenyltetrazole: This compound lacks the azepanone ring, which may affect its binding affinity and specificity for certain molecular targets.
The uniqueness of this compound lies in the combination of the azepanone and tetrazole moieties, which imparts distinct chemical and biological properties that are not observed in the individual fragments.
Propriétés
IUPAC Name |
1-[3-[(1-phenyltetrazol-5-yl)amino]propyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-15-10-5-2-6-12-21(15)13-7-11-17-16-18-19-20-22(16)14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENLMSLOTHMJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCNC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile](/img/structure/B7672936.png)

![1-[3-(Furan-2-ylmethylamino)phenyl]sulfonylpiperidin-4-ol](/img/structure/B7672946.png)

![N-[(5-carbamoylfuran-2-yl)methyl]-4,4-diethylazepane-1-carboxamide](/img/structure/B7672961.png)
![1-[(4-Methylphenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7672969.png)
![1-[(4-Pyrazin-2-yloxyphenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7672976.png)
![N-[(5-bromofuran-2-yl)methyl]-1-[4-(imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B7672980.png)
![N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7672986.png)
![1-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672993.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5-fluoropyridin-2-one](/img/structure/B7672998.png)
![N-[(6-methylpyridin-2-yl)methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7673005.png)
![4-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B7673020.png)
![7,7-Dimethyl-9-[(2-methyl-1,2,4-triazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7673027.png)
